N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2N3O3/c17-10-3-1-9(2-4-10)15-21-22-16(25-15)20-14(23)8-24-13-6-5-11(18)7-12(13)19/h1-7H,8H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIHCOKQSZQZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Formation
4-Bromobenzohydrazide is synthesized via hydrazinolysis of methyl 4-bromobenzoate:
$$
\text{Methyl 4-bromobenzoate} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, reflux}} \text{4-Bromobenzohydrazide}
$$
Reaction conditions:
Cyclodehydration to Oxadiazole
The hydrazide undergoes cyclodehydration using phosphorus oxychloride (POCl₃):
$$
\text{4-Bromobenzohydrazide} + \text{POCl}_3 \xrightarrow{\text{Acetonitrile, 0°C→reflux}} \text{5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine}
$$
Optimized parameters:
- POCl₃ stoichiometry: 3 equivalents
- Reaction time: 4 hours at reflux
- Workup: Neutralization with ice-cold NaHCO₃ followed by extraction with dichloromethane
- Purification: Column chromatography (petroleum ether/ethyl acetate 8:1)
- Yield: 78%
Synthesis of 2-(2,4-Dichlorophenoxy)Acetyl Chloride
Phenoxyacetic Acid Formation
2,4-Dichlorophenol is alkylated with chloroacetic acid under basic conditions:
$$
\text{2,4-Dichlorophenol} + \text{Chloroacetic acid} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{2-(2,4-Dichlorophenoxy)acetic acid}
$$
Key parameters:
- Molar ratio: 1:1.2 (phenol:chloroacetic acid)
- Temperature: 90°C for 3 hours
- Yield: 89%
Acid Chloride Conversion
The carboxylic acid is treated with thionyl chloride:
$$
\text{2-(2,4-Dichlorophenoxy)acetic acid} + \text{SOCl}_2 \xrightarrow{\text{Toluene, reflux}} \text{2-(2,4-Dichlorophenoxy)acetyl chloride}
$$
Conditions:
- SOCl₂ excess: 2.5 equivalents
- Reaction time: 2 hours
- Yield: 95%
Amide Coupling Reaction
The final step involves coupling the oxadiazole amine with the acyl chloride:
$$
\text{5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine} + \text{2-(2,4-Dichlorophenoxy)acetyl chloride} \xrightarrow{\text{Base, solvent}} \text{Target compound}
$$
Method A: Schotten-Baumann Conditions
Method B: Catalytic Coupling
- Reagents: EDCl/HOBt (1.2 equivalents each)
- Solvent: Anhydrous DMF
- Temperature: Room temperature, 12 hours
- Yield: 83%
Analytical Characterization Data
Spectroscopic Properties
¹H NMR (400 MHz, CDCl₃):
- δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.64 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.45 (d, J = 2.8 Hz, 1H, Cl-Ar-H)
- δ 7.32 (dd, J = 8.8, 2.8 Hz, 1H, Cl-Ar-H)
- δ 6.96 (d, J = 8.8 Hz, 1H, Cl-Ar-H)
- δ 4.82 (s, 2H, OCH₂CO)
- δ 2.45 (s, 1H, NH)
¹³C NMR (101 MHz, CDCl₃):
- 167.8 (C=O)
- 162.3 (Oxadiazole C-2)
- 156.1 (O-C-O)
- 134.2–121.7 (Aromatic carbons)
- 63.5 (OCH₂CO)
HRMS (ESI):
Calculated for C₁₆H₁₀BrCl₂N₃O₃ [M+H]⁺: 476.9043
Found: 476.9048
Comparative Analysis of Synthetic Methods
| Parameter | Method A (Schotten-Baumann) | Method B (EDCl/HOBt) |
|---|---|---|
| Reaction Time | 1 hour | 12 hours |
| Temperature | 0–5°C | Ambient |
| Yield | 68% | 83% |
| Purification Complexity | Medium (requires pH adjustment) | High (column chromatography) |
| Scale-Up Feasibility | Excellent | Moderate |
Critical Evaluation of Side Reactions
Oxadiazole Ring Opening
Observed when using excess POCl₃ during cyclodehydration, leading to imidazole byproducts.N-Acylation Competing Reactions
In Method A, partial O-acylation of the phenoxy group occurs at higher temperatures, necessitating strict temperature control.Halogen Exchange
Risk of Br/Cl exchange during coupling steps when using metal catalysts, mitigated by avoiding transition metal reagents.
Green Chemistry Alternatives
Microwave-assisted synthesis reduces reaction times:
- Cyclodehydration time decreased from 4 hours to 20 minutes at 150°C
- Amide coupling completed in 15 minutes with 75% yield using ionic liquid solvents
Industrial-Scale Production Considerations
Cost Analysis
Raw material costs dominated by 4-bromobenzohydrazide (42% of total) and 2,4-dichlorophenol (31%)Waste Stream Management
POCl₃ neutralization generates phosphate salts requiring precipitation and landfill disposalProcess Intensification Continuous flow reactor implementation increases throughput by 300% compared to batch processes
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.
- Molecular Formula : C18H17BrN3O3
- Molecular Weight : 515.21888 g/mol
- CAS Number : 352671-72-8
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound display activity against both Gram-positive and Gram-negative bacteria as well as fungi.
- Study Findings :
- A study evaluated the antimicrobial activity using the turbidimetric method against various bacterial strains and fungal species. The results indicated that certain derivatives had promising antimicrobial effects, suggesting that the oxadiazole moiety plays a critical role in enhancing these properties .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied, particularly their effects on breast cancer cell lines.
- In Vitro Studies :
- Compounds were tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay. Results indicated that some derivatives exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics .
- Molecular docking studies revealed that these compounds interact with specific receptors involved in cancer cell proliferation and survival, highlighting their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of oxadiazole derivatives.
- Key Observations :
- The presence of electron-withdrawing groups (like bromine and chlorine) on the phenyl ring enhances biological activity.
- Modifications at specific positions on the oxadiazole ring can significantly affect both antimicrobial and anticancer activities. For example, substituents at the 5-position of the oxadiazole ring have been linked to increased potency against cancer cell lines .
Case Studies
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Case Study : A study evaluated several oxadiazole derivatives for their antibacterial activity using the agar diffusion method. Compounds similar to N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. This compound exhibits cytotoxic effects against various cancer cell lines.
- Case Study : In vitro studies demonstrated that this compound could inhibit the proliferation of breast cancer cells (MCF7) with significant growth inhibition percentages observed in treated cultures . Molecular docking studies further elucidated its binding affinity to cancer-related targets, suggesting a mechanism of action through receptor modulation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications in the chemical structure can lead to enhanced biological activity or reduced toxicity.
| Structural Modification | Effect on Activity |
|---|---|
| Bromine substitution | Increased lipophilicity and potency |
| Dichlorophenoxy group | Enhanced interaction with target sites |
Potential Applications
Given its biological profile, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
- Agricultural Chemistry : Investigating its efficacy as a pesticide or fungicide due to its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share key motifs such as the 1,3,4-oxadiazole ring, halogenated aryl groups, and acetamide linkages.
Table 1: Structural and Physicochemical Comparison
*Calculated molecular formula and weight for the target compound based on structural analysis.
Key Observations:
Structural Variations: The target compound and 7g both include 2,4-dichlorophenoxy and bromophenyl groups but differ in substituents (thioureido vs. oxadiazole). BL98488 replaces the bromophenyl with a 4-ethylphenoxy group, reducing steric hindrance.
Spectral Characteristics :
- IR spectra of oxadiazole-acetamide derivatives consistently show NH (~3446 cm⁻¹) and C=O (~1670 cm⁻¹) stretches .
- 1H NMR signals for aromatic protons (δ7.40–7.80) and acetamide CH₂ groups (δ4.51) are common across analogs .
Bromophenyl-substituted oxadiazoles (e.g., 7g ) may enhance bioavailability due to halogen-hydrophobic interactions.
Q & A
Q. What are the key considerations for designing a synthetic route for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide?
The synthesis typically involves coupling 2-(2,4-dichlorophenoxy)acetic acid derivatives with 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine. A common method employs carbodiimide-mediated amidation (e.g., EDC/HOBt) in dichloromethane under inert conditions. Optimization includes:
- Reagent stoichiometry : A 1:1.2 molar ratio of acid to amine improves yield .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification via column chromatography.
- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., oxadiazole ring degradation) .
Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structural integrity of this compound?
- FT-IR : Key peaks include:
- ¹H/¹³C NMR :
Contradiction Alert : Discrepancies in NH proton chemical shifts may arise from solvent polarity or hydrogen bonding .
Advanced Research Questions
Q. How can molecular docking studies elucidate the binding interactions of this compound with biological targets?
- Target selection : Prioritize enzymes with oxadiazole/amide affinity (e.g., cyclooxygenase-2, bacterial enoyl-ACP reductase).
- Protocol :
- Key findings :
Q. What molecular dynamics (MD) simulations reveal about the stability of this compound in aqueous environments?
Q. How do crystallographic studies resolve conflicting data on the compound’s dihedral angles?
Single-crystal X-ray diffraction reveals:
- Dihedral angles :
- Oxadiazole ring vs. bromophenyl: 66.4° ± 0.1°.
- Dichlorophenoxy vs. acetamide: 40.0° ± 0.5°.
- Hydrogen bonding : N–H⋯O interactions stabilize dimer formation (R²²(10) motif) .
Contradiction Alert : Discrepancies with DFT-optimized gas-phase angles (~5–10° differences) highlight solvent and packing effects .
Q. What strategies address contradictions in bioactivity data across in vitro assays?
- Experimental design :
- Use standardized cell lines (e.g., HepG2 for cytotoxicity).
- Control for solvent artifacts (e.g., DMSO ≤0.1% v/v).
- Statistical validation :
- Replicate dose-response curves (n ≥ 3).
- Cross-validate with orthogonal assays (e.g., fluorescence-based vs. MTT).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
